N-cyclohexyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-CYCLOHEXYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic compound belonging to the class of piperidine carboxamides. It is characterized by its molecular formula C19H28N2O3S and a molecular weight of 364.51 g/mol . This compound has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation reactions.
Attachment of the 4-Methylphenyl Group: This step involves the use of Friedel-Crafts alkylation to attach the 4-methylphenyl group to the piperidine ring.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted sulfonamides .
Scientific Research Applications
N-CYCLOHEXYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has been studied for its potential therapeutic effects in various medical conditions, including pain management, addiction, and neurological disorders. It is also used in chemical research as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, particularly those involving dopamine and serotonin. This modulation can lead to changes in pain perception, mood, and behavior .
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-1-[(4-METHYLPHENYL)SULFONYL]PIPERIDINE-4-CARBOXAMIDE: Similar in structure but with different substituents.
N-CYCLOHEXYL-1-[(4-METHYLPHENYL)SULFONYL]PIPERIDINE-3-CARBOXAMIDE: Differing in the position of the carboxamide group.
Uniqueness
N-CYCLOHEXYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate neurotransmitter systems sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H30N2O3S |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-cyclohexyl-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H30N2O3S/c1-16-7-9-17(10-8-16)15-26(24,25)22-13-11-18(12-14-22)20(23)21-19-5-3-2-4-6-19/h7-10,18-19H,2-6,11-15H2,1H3,(H,21,23) |
InChI Key |
FGZBOIABVWLTBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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